molecular formula C4H4BrF2N3 B2571265 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine CAS No. 1342073-67-9

4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine

Cat. No. B2571265
CAS RN: 1342073-67-9
M. Wt: 211.998
InChI Key: WVIVFMUIFDEGFF-UHFFFAOYSA-N
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Description

4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C4H3BrF2N2 . It is used in various scientific research and industrial applications.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C4H3BrF2N2 . The InChI key for this compound is YZFOWGPIDPASFC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.98 . It is a liquid at room temperature and should be stored in a sealed container in a dry environment at 2-8°C .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only in well-ventilated areas .

properties

IUPAC Name

4-bromo-1-(difluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIVFMUIFDEGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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